
Phenylphosphonothioic acid O-(3-chloro-4-nitrophenyl) O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2951427 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of BRN 2951427 involves specific reaction conditions and routes. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 2951427 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
BRN 2951427 has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: Studies have shown its potential in regulating gene expression and cellular differentiation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of BRN 2951427 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the ubiquinone-binding region of succinate dehydrogenase, affecting cellular respiration and energy production . This interaction can lead to increased intracellular reactive oxygen species (ROS) levels, changes in mitochondrial membrane potential, and alterations in cell membrane permeability.
Comparison with Similar Compounds
BRN 2951427 can be compared with other similar compounds, such as:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound shares a similar structure and is used in similar applications.
Bromine azide: Although structurally different, it undergoes similar types of chemical reactions.
BRN 2951427 stands out due to its unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
92189-93-0 |
|---|---|
Molecular Formula |
C14H13ClNO4PS |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
(3-chloro-4-nitrophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13ClNO4PS/c1-2-19-21(22,12-6-4-3-5-7-12)20-11-8-9-14(16(17)18)13(15)10-11/h3-10H,2H2,1H3 |
InChI Key |
ZJXLHUMZTYLJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


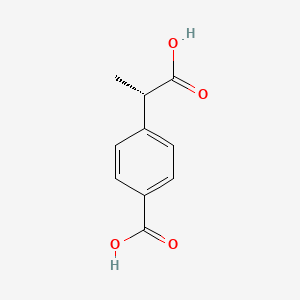

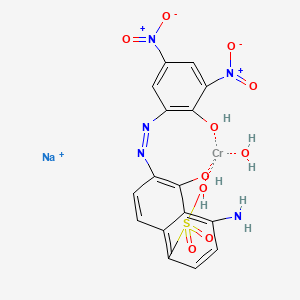
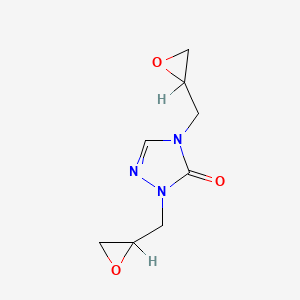
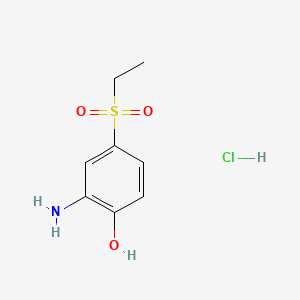



![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
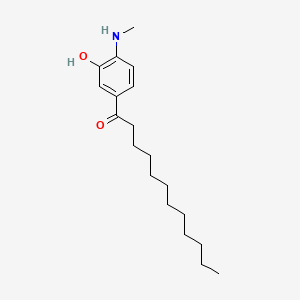
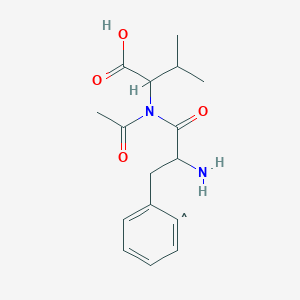
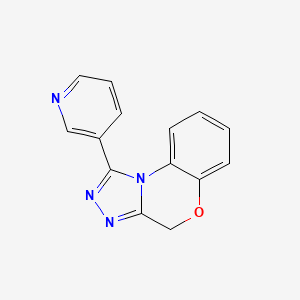
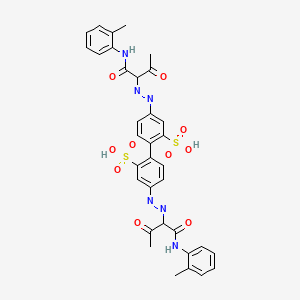
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
